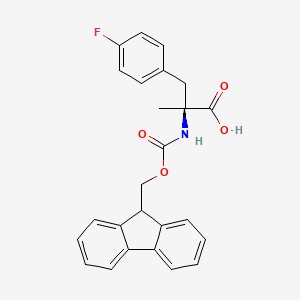

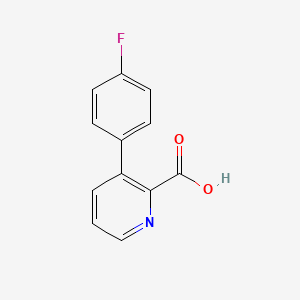

3-(4-Fluorophenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-Fluorophenyl)picolinic acid" is not directly mentioned in the provided papers, but related compounds and structures have been studied. For instance, "4-(3-carboxyphenyl)picolinic acid" has been used as a building block for the synthesis of various metal–organic and supramolecular networks . Similarly, other fluorophen

Aplicaciones Científicas De Investigación

Photophysical Properties and OLED Applications

Research on 3-(4-Fluorophenyl)picolinic acid and its derivatives focuses significantly on their application in organic light-emitting diodes (OLEDs) and their photophysical properties. These compounds have been utilized as ligands in various iridium(III) complexes, demonstrating their relevance in the synthesis of blue phosphorescent materials for OLEDs. For instance, a study by Xu et al. (2009) synthesized blue phosphorescent emitting materials using 2-(fluoro substituted phenyl)-4-methylpyridine ligands, including 3-(4-Fluorophenyl)picolinic acid derivatives, for potential application in OLEDs. The introduction of fluorine atoms and methyl groups into the ligands allowed fine-tuning of emission colors, showing bright blue-to-green luminescence (Xu, R. Zhou, G. Wang, & J. Yu, 2009).

Antimicrobial Activities and DNA Interactions

Beyond photophysical properties, derivatives of 3-(4-Fluorophenyl)picolinic acid have been explored for their antimicrobial activities. Tamer et al. (2018) characterized picolinic acid and its derivatives, including 3-(4-Fluorophenyl)picolinic acid, for their antibacterial and antifungal activities. They found these compounds to be very active against both Gram-positive and Gram-negative bacteria. The study also investigated the DNA interactions of these compounds, providing insights into their potential biomedical applications (Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, & Y. Atalay, 2018).

Synthesis of Organic Compounds

The synthetic utility of 3-(4-Fluorophenyl)picolinic acid extends to the preparation of complex organic molecules. For example, Du et al. (2019) reported a practical synthetic route to regorafenib, a cancer treatment drug, starting from 2-picolinic acid and involving intermediate steps that could potentially involve derivatives of 3-(4-Fluorophenyl)picolinic acid. This highlights the compound's role in the synthesis of pharmaceuticals (Du, Q. Zhou, Y. Shi, M. Yu, W. Sun, & G. Chen, 2019).

Vapor-Phase Oxidation of Picolines

Research also delves into the catalytic properties of materials derived from 3-(4-Fluorophenyl)picolinic acid. Hamano, Nagy, and Jensen (2012) developed a metal-free, direct oxidation process of picolines to their corresponding carboxylic acids using air, under continuous flow conditions. This process demonstrates the potential of 3-(4-Fluorophenyl)picolinic acid derivatives in catalytic applications, particularly in the green synthesis of important industrial chemicals (Hamano, K. D. Nagy, & K. Jensen, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

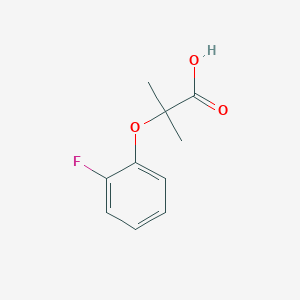

3-(4-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHRQJLIWJGHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590944 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)picolinic acid | |

CAS RN |

1192608-90-4 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)